Hecubine
Overview
Description
Scientific Research Applications
NMR and Mass Spectrometry Studies
Hecubine has been a subject of research in the context of its chemical structure and properties. A study by Atta‐ur‐ Rahman, N. Daulatabadi, and D. Smith (1983) focused on the C-13 NMR (nuclear magnetic resonance) of hecubine, providing insights into its molecular structure. Additionally, they examined the mass spectrum of hecubine through high-resolution mass measurements and studied its fragmentation patterns, enhancing the understanding of its molecular composition and behavior (Atta‐ur‐ Rahman, N. Daulatabadi, & D. Smith, 1983).
Indole Alkaloids Research
Another aspect of hecubine's research involves its classification as an indole alkaloid. In a study conducted by T. P. Lien et al. (1998), hecubine was identified among other indole alkaloids isolated from the leaves and stems of Tabernaemontana bovina. This research contributes to the broader understanding of indole alkaloids, their structures, and potential applications (T. P. Lien et al., 1998).
Broader Context in Drug Research
While not directly focusing on hecubine, broader research contexts like the historical perspective on drug discovery (J. Drews, 2000) and the guidelines for the use of wild mammals in research (R. Sikes, 2016) provide a framework within which hecubine research can be understood. These studies highlight the evolution of drug research and the ethical considerations in scientific experimentation, relevant to the broader field in which hecubine research is conducted (J. Drews, 2000); (R. Sikes, 2016).
Safety And Hazards
properties
IUPAC Name |
(15S,16S,18R)-15-ethyl-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-20-10-8-17-15(14-6-4-5-7-16(14)21(17)2)9-11-22(13-20)12-18-19(20)23-18/h4-7,18-19H,3,8-13H2,1-2H3/t18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDAGNVXWJRKJD-AQNXPRMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3=C(CCN(C1)C[C@@H]4[C@H]2O4)C5=CC=CC=C5N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hecubine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.